((1s,4s)-7-Azabicyclo[2.2.1]heptan-7-yl)(3-methoxyphenyl)methanone
Description
((1s,4s)-7-Azabicyclo[2.2.1]heptan-7-yl)(3-methoxyphenyl)methanone: is a complex organic compound with a bicyclic structure
Properties
IUPAC Name |
7-azabicyclo[2.2.1]heptan-7-yl-(3-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-17-13-4-2-3-10(9-13)14(16)15-11-5-6-12(15)8-7-11/h2-4,9,11-12H,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBBHHVLYXBZSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2C3CCC2CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diels-Alder Cyclization
The Diels-Alder reaction is a cornerstone for forming bicyclic amines. EP0828740B1 details the synthesis of 2-azabicyclo[2.2.1]heptane derivatives via a [4+2] cycloaddition between cyclopentadiene and homochiral amines. For the target compound, this method can be adapted:
- Diene : Cyclopentadiene.
- Dienophile : A chiral imine derived from formaldehyde and a primary amine (e.g., benzylamine).
- Conditions : Ethanol, 303–308 K, 15–20 hours.
- Outcome : Forms the bicyclic amine with stereochemical control.
Example :
Mannich Condensation
PMC3120546 and PMC9462372 highlight Mannich reactions for azabicyclo systems. For the 7-azabicyclo[2.2.1]heptane core:
- Substrates : Cyclohexanone, formaldehyde, and ammonium acetate.
- Conditions : Ethanol, 303–308 K, 12–48 hours.
- Mechanism : Forms a β-amino ketone intermediate, which cyclizes under thermal conditions.
Key Modification :
Asymmetric Synthesis and Resolution
EP0828740B1 and CN1092196C emphasize stereochemical control:
- Chiral Auxiliaries : Use of trans-4-hydroxy-L-proline derivatives to enforce (1s,4s) configuration.
- Diastereoselective Crystallization : Resolve racemic mixtures using optically active acids (e.g., L-dimethoxysuccinic acid).
Example :
- Hydrogenolysis of 5R,6S-isopropylidene dioxy-2-(α-S-methyl-benzyl)-2-azabicyclo[2.2.1]heptane with palladium/charcoal yields enantiopure amine.
Acylation with 3-Methoxybenzoyl Group
Direct Acylation
WO2009057133A2 describes piperazine acylation, adaptable to the target compound:
- Reagents : 3-Methoxybenzoyl chloride, triethylamine.
- Conditions : Dichloromethane, 0–25°C, 2–4 hours.
- Yield : >80% for analogous piperazine derivatives.
Mechanism : Nucleophilic attack by the bicyclic amine on the acyl chloride.
Coupling Reagents
PMC2980113 employs carbodiimides for sterically hindered amines:
- Reagents : 3-Methoxybenzoic acid, EDCl, HOBt.
- Conditions : THF, 0°C to room temperature, 12 hours.
- Outcome : Avoids racemization in chiral substrates.
Comparative Analysis of Methods
Experimental Optimization
Stereochemical Control
Chemical Reactions Analysis
Types of Reactions
((1s,4s)-7-Azabicyclo[2.2.1]heptan-7-yl)(3-methoxyphenyl)methanone: can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting ketones to alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
((1s,4s)-7-Azabicyclo[2.2.1]heptan-7-yl)(3-methoxyphenyl)methanone: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ((1s,4s)-7-Azabicyclo[2.2.1]heptan-7-yl)(3-methoxyphenyl)methanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
((1s,4s)-7-Azabicyclo[2.2.1]heptan-7-yl)(3-methoxyphenyl)methanone: can be compared with other bicyclic compounds such as:
Tropane alkaloids: These compounds also have a bicyclic structure and are known for their pharmacological effects.
Bicyclo[2.2.2]octane derivatives: These compounds share a similar core structure but differ in their functional groups and applications.
The uniqueness of This compound lies in its specific functional groups and the resulting chemical properties, which make it suitable for a wide range of applications in research and industry.
Biological Activity
((1s,4s)-7-Azabicyclo[2.2.1]heptan-7-yl)(3-methoxyphenyl)methanone, also known by its CAS number 502925-83-9, is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article reviews the biological activity of the compound, focusing on its mechanisms of action, receptor interactions, and therapeutic potential.
Chemical Structure and Properties
The compound features a bicyclic structure that is characteristic of several pharmacologically active substances. Its molecular formula is , with a molecular weight of approximately 233.28 g/mol. The structural configuration contributes to its interaction with various biological targets.
The biological activity of this compound primarily involves its role as a ligand at specific receptors in the central nervous system (CNS). The compound has been studied for its potential to modulate neurotransmitter systems, particularly those involving dopamine and serotonin.
Key Mechanisms:
- Dopamine Transporter Interaction : Research indicates that derivatives of the 7-azabicyclo[2.2.1]heptane scaffold, including this compound, exhibit binding affinities at the dopamine transporter (DAT). These interactions may influence dopaminergic signaling pathways, which are crucial in conditions such as addiction and mood disorders .
- Receptor Binding : The compound's structure allows it to bind selectively to various receptors, potentially leading to altered cellular signaling and physiological responses.
1. CNS Activity
Studies have shown that compounds related to this compound can affect dopaminergic and serotonergic systems:
| Compound | Target | Binding Affinity (Ki) | Effect |
|---|---|---|---|
| This compound | DAT | 5-96 µM | Modulation of dopamine levels |
| Stereoisomers of 7-Azabicyclo[2.2.1]heptane | DAT | 100-3000-fold less potent than cocaine | Potential for addiction treatment |
The binding affinity data suggests that while this compound is less potent than cocaine, it may still provide a basis for developing therapeutic agents targeting addiction and other CNS disorders.
2. Antidepressant Potential
Given its interaction with serotonin receptors, there is potential for exploring this compound in the context of antidepressant therapies. The modulation of serotonin levels can significantly impact mood regulation.
Case Studies
Case Study 1: Dopamine Transporter Binding
In a study evaluating various bicyclic compounds' binding affinities to the dopamine transporter, this compound was found to exhibit moderate affinity compared to traditional stimulants like cocaine. This study highlighted the importance of structural modifications in enhancing receptor selectivity and potency .
Case Study 2: Neuropharmacological Effects
Another investigation focused on the neuropharmacological effects of derivatives from the bicyclic scaffold demonstrated that certain modifications could enhance antidepressant-like effects in animal models, suggesting a pathway for further research into this compound's therapeutic applications.
Q & A
Q. What are the key synthetic routes for preparing ((1s,4s)-7-Azabicyclo[2.2.1]heptan-7-yl)(3-methoxyphenyl)methanone?
The synthesis typically involves coupling a 7-azabicyclo[2.2.1]heptane core with a substituted aryl group. For example:
- Step 1 : Formation of the 7-azabicyclo[2.2.1]heptane scaffold via Diels-Alder reactions or epimerization protocols. describes base-induced epimerization of exo-formyl derivatives using triethylamine in methanol to achieve endo stereochemistry .
- Step 2 : Coupling the bicyclic amine with a 3-methoxyphenyl group via a methanone linkage. outlines similar reactions using organic solvents (e.g., dry toluene or CH₂Cl₂), reagents like Et₃N, and purification via column chromatography .
- Key Data : Yields range from 70% to 95%, with structural confirmation via ¹H/¹³C NMR and mass spectrometry .
Q. How is the stereochemical configuration of the bicyclic core validated?
- Epimerization : As shown in , treatment of exo-formyl derivatives with triethylamine induces epimerization, producing enantiopure endo derivatives. This is critical for accessing the (1s,4s) configuration .
- Chiral HPLC : highlights the use of chiral high-performance liquid chromatography (HPLC) to resolve racemic mixtures, ensuring enantiomeric purity .
- NMR Analysis : Distinct splitting patterns in ¹H NMR (e.g., δ 4.43–4.39 ppm for bridgehead protons) confirm stereochemistry .
Advanced Research Questions
Q. What computational methods elucidate the unusual pyramidal geometry of the bicyclic amide nitrogen?
employs a hierarchical quantum mechanical strategy:
- Model Systems : Simple amides are analyzed to select appropriate methods (e.g., DFT or MP2).
- Norbornane Ring Effects : Substituent-induced distortion is quantified using 7-azabicyclo[2.2.1]heptane amides.
- Hierarchical Analysis : Removing substituents (e.g., benzoyl or phenyl groups) isolates contributions to pyramidalization. Results show intramolecular interactions (e.g., steric strain) dominate distortion .
Q. How is the compound evaluated for pharmacological activity, such as antimalarial properties?
- In Vitro Assays : and describe testing against Plasmodium falciparum. Compounds are screened for IC₅₀ values using parasite cultures.
- Structural Modifications : Derivatives like 1,3,4-oxadiazoles (e.g., compound 46) are synthesized with sulfonyl or imidazolyl groups to enhance activity.
- Analytical Validation : LCMS (e.g., m/z 312 [M+H]⁺) and ¹H NMR ensure compound integrity post-synthesis .
Q. What advanced separation techniques resolve enantiomers of structurally related derivatives?
- Chiral HPLC : As demonstrated in , racemic mixtures of constrained proline analogs are resolved using chiral stationary phases (e.g., amylose- or cellulose-based columns).
- Conditions : Mobile phases like hexane/isopropanol (95:5) optimize retention times and enantioselectivity.
- Applications : Critical for studying stereospecific biological activity or metabolic stability .
Methodological Considerations
Q. How are intramolecular interactions analyzed in derivatives with bulky substituents?
- X-ray Crystallography : Used to determine bond angles and torsion angles (e.g., pyramidalization angle of the amide nitrogen in ).
- NMR Titrations : Detect hydrogen bonding or π-π stacking via chemical shift perturbations.
- Computational Mapping : Electrostatic potential surfaces identify regions of steric hindrance or electron density shifts .
Q. What strategies optimize yields in multi-step syntheses of azabicyclic derivatives?
- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity in coupling steps.
- Catalysis : Copper(I) chloride (CuCl) accelerates acrylamide formation, as in .
- Purification : Flash chromatography (e.g., ethyl acetate/heptane gradients) isolates products with >95% purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
